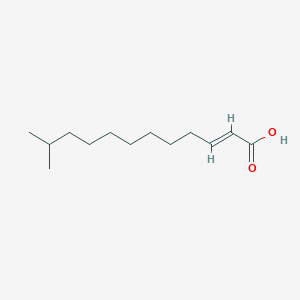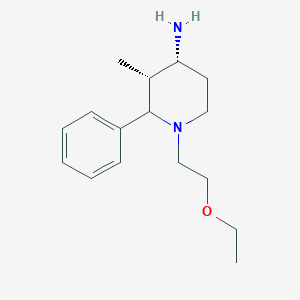
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as cis-PEC and is a chiral amine with a piperidine ring structure. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cis-PEC.
Aplicaciones Científicas De Investigación
Cis-PEC has been extensively studied for its potential applications in medicinal chemistry, catalysis, and material science. In medicinal chemistry, cis-PEC has shown promising results as a chiral building block for the synthesis of various pharmaceuticals. It has been used in the synthesis of antihistamines, antiarrhythmic agents, and anti-inflammatory drugs. Cis-PEC has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity and catalytic activity. In material science, cis-PEC has been used as a precursor for the synthesis of various organic materials, including polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of cis-PEC is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It can also act as a ligand in metal-catalyzed reactions, where it coordinates to the metal center and activates the substrate.
Efectos Bioquímicos Y Fisiológicos
Cis-PEC has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-PEC has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. It has also shown excellent enantioselectivity and catalytic activity in asymmetric synthesis reactions. However, the limitations of cis-PEC include its high cost and limited availability in some regions.
Direcciones Futuras
There are several future directions for research on cis-PEC. One area of research could be the development of new synthetic methods for the preparation of cis-PEC. Another area of research could be the investigation of its potential applications in drug discovery and development. Additionally, the use of cis-PEC as a chiral auxiliary in asymmetric catalysis could be further explored. Finally, the development of new materials using cis-PEC as a precursor could also be an area of future research.
Conclusion:
In conclusion, cis-PEC is a chiral amine with potential applications in medicinal chemistry, catalysis, and material science. The synthesis of cis-PEC is relatively straightforward, and it has shown excellent enantioselectivity and catalytic activity in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of cis-PEC involves the reaction of N-phenylpiperidin-4-amine with 2-ethoxyethyl chloride and 3-methyl-1-butanol in the presence of a base. The reaction takes place at room temperature and yields cis-PEC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
125080-82-2 |
|---|---|
Nombre del producto |
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- |
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15-,16?/m1/s1 |
Clave InChI |
YWENPTPCTWCPKC-CWSLVUQWSA-N |
SMILES isomérico |
CCOCCN1CC[C@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
SMILES canónico |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
Sinónimos |
(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



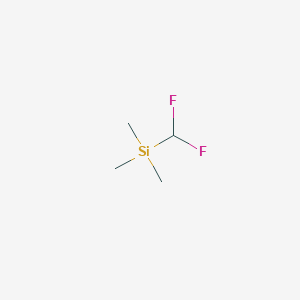
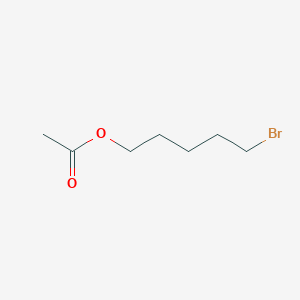

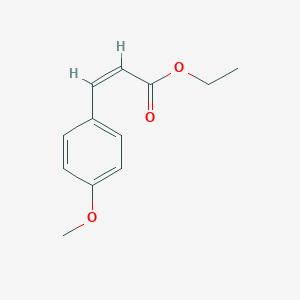
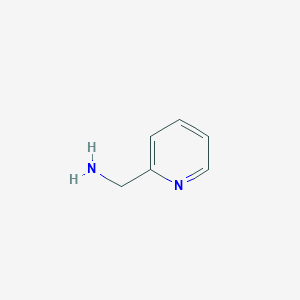
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)

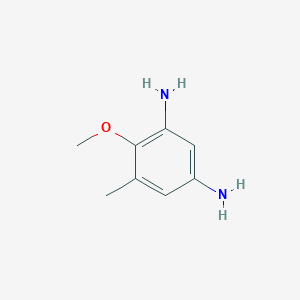

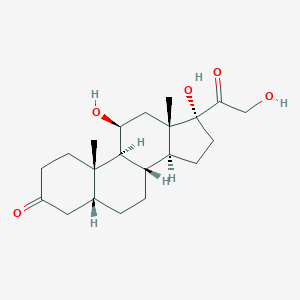
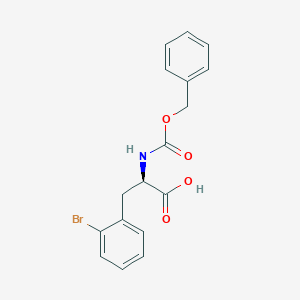
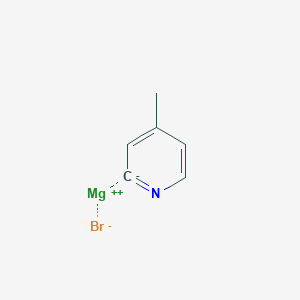
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
